Rubidium tartrate is a chemical compound composed of rubidium, an alkali metal, and tartaric acid. It is represented by the molecular formula . This compound is of interest in various scientific fields due to its unique properties and potential applications.
Rubidium tartrate can be synthesized from rubidium salts and tartaric acid. The primary sources of rubidium are minerals such as lepidolite and pollucite, which are processed to extract rubidium carbonate or hydroxide. Tartaric acid is naturally found in grapes and is a byproduct of wine production.
Rubidium tartrate falls under the category of organic salts. It is classified as a dicarboxylic acid salt, specifically derived from tartaric acid, which contains two carboxyl functional groups.
The synthesis of rubidium tartrate typically involves reacting rubidium carbonate with tartaric acid in an aqueous solution. The reaction can be summarized as follows:
Rubidium tartrate has a complex structure characterized by two rubidium ions associated with the tartrate anion. The molecular geometry includes tetrahedral coordination around the rubidium ions.
Rubidium tartrate can undergo various chemical reactions, including:
The decomposition reaction can be represented as:
The mechanism of action for rubidium tartrate primarily involves its role in biochemical pathways where it may influence enzyme activity or act as a source of rubidium ions in biological systems.
Research indicates that rubidium ions can mimic potassium ions in biological systems, potentially affecting cellular processes such as ion transport and enzyme activation.
Rubidium tartrate has several scientific uses:
The history of rubidium tartrate dates to mid-20th century crystallography, where it played a pivotal role in absolute configuration determination. In 1951, sodium rubidium (+)-tartrate tetrahydrate (Na⁺·Rb⁺·C₄H₄O₆²⁻·4H₂O) became the first organic compound to have its absolute configuration experimentally verified using X-ray diffraction techniques [4]. This foundational work established tartrates as crucial chiral templates for asymmetric crystal engineering. The earliest synthesis methods involved simple aqueous solution reactions between rubidium carbonate and tartaric acid, yielding microcrystalline powders suitable for basic characterization but insufficient for device applications [1].
Modern synthesis employs controlled evaporation techniques with refined stoichiometric precision: 120.92 mg (0.1 mol) RbCl and 150.087 mg of (+)-tartaric acid dissolved in 80 ml water, refluxed to clarity, then slowly evaporated at ambient temperature. This process yields transparent colorless crystals (0.20 × 0.20 × 0.15 mm³) within approximately three weeks [1] [8]. Structural analyses confirm an orthorhombic system with lattice parameters a = 7.9233 Å, b = 10.9883 Å, c = 7.6527 Å, and unit cell volume of 666.272 ų. This crystalline precision enables advanced applications impossible with earlier microcrystalline powders [1].
Table 1: Evolution of Rubidium Tartrate Synthesis Methods
Time Period | Synthesis Approach | Crystal Quality | Primary Applications |
---|---|---|---|
1950s-1970s | Precipitation from aqueous solutions | Microcrystalline powders | X-ray crystallography, absolute configuration studies |
1980s-2000s | Slow evaporation with chloride precursors | Small single crystals (mm scale) | Basic ferroelectric characterization, Raman spectroscopy |
2010s-Present | Controlled reflux-evaporation (+)-tartaric acid | Optical-grade single crystals | NLO devices, piezoelectric sensors, ferroelectric memory |
Early applications exploited rubidium tartrate's paramagnetic properties discovered through positive magnetic susceptibility measurements [1]. Its piezoelectric coefficients were found to exceed those of Rochelle salt derivatives, enabling early pressure sensor prototypes. Thermal stability studies revealed decomposition temperatures above 475K, significantly higher than potassium tartrate analogs, allowing operation in moderate-temperature environments [1] [20]. These properties established rubidium tartrate as more than merely a scientific curiosity but as a functional material with device potential.
Rubidium tartrate exhibits exceptional nonlinear optical properties stemming from its non-centrosymmetric organization and conjugated electron systems. Single crystal studies reveal a wide transparency window (260–1100 nm) covering visible and near-IR spectral regions, making it suitable for frequency conversion of common laser sources [1] [8]. The material's second-harmonic generation (SHG) efficiency quantitatively outperforms standard references, measuring 1.06 times that of urea and 58.19 times that of potassium dihydrogen phosphate (KDP) – a benchmark achievement for alkali metal tartrates [8].
The origin of these NLO properties was elucidated through combined experimental and theoretical approaches. Z-scan measurements demonstrate negative nonlinearity and self-defocusing effects crucial for optical limiting applications. Third Harmonic Generation (THG) studies reveal strong third-order nonlinear susceptibility (χ⁽³⁾), attributed to the electron donor-acceptor interactions between rubidium cations and tartrate anions [1] [8]. Photoluminescence spectra show intense emission peaks at 281.22 nm and 395.9 nm, indicating multiple radiative recombination pathways that enhance optical limiting behavior [1] [8].
Table 2: Nonlinear Optical Properties of Rubidium Tartrate vs. Reference Materials
Parameter | Rubidium Tartrate | Urea | KDP | Measurement Method |
---|---|---|---|---|
SHG Efficiency | 1.06× | 1× | 0.018× | Kurtz-Perry powder method |
Transmission Range (nm) | 260-1100 | 200-1500 | 180-1500 | UV-Vis-NIR spectroscopy |
Band Gap (eV) | 4.74 | 5.0 | 7.5 | Tauc plot from absorption edge |
Third-Order Susceptibility | Moderate | Low | Very Low | Z-scan technique |
Photoluminescence Peaks | 281.22 nm, 395.9 nm | None | None | Fluorescence spectroscopy |
Density Functional Theory (DFT) calculations at the RB3LYP/LANL2DZ level provide molecular-level insights into the NLO behavior. The HOMO-LUMO gap (4.74 eV) correlates with experimental optical band gaps, confirming the accuracy of computational models. Natural Bond Orbital (NBO) analysis reveals significant intramolecular charge transfer from rubidium orbitals to tartrate's carboxylate groups, creating the electron asymmetry necessary for hyperpolarizability [1] [8]. The first hyperpolarizability (β) calculated theoretically matches experimental SHG measurements, validating the charge transfer model as the origin of NLO responses. These properties position rubidium tartrate as a promising candidate for electro-optic modulators, Q-switches, and optical frequency converters – particularly in environments where traditional materials like LiNbO₃ exhibit photorefractive damage [1] [10].
The ferroelectric behavior of rubidium tartrate arises from its hydrogen-bonded network and asymmetric polarization. First-principles calculations within Density Functional Theory (DFT) reveal that below the Curie temperature (Tc ≈ 475K), the crystal undergoes a structural phase transition from paraelectric to ferroelectric states [1] [5] [10]. This transition involves proton ordering along O-H···O hydrogen bonds and slight displacement of rubidium ions from symmetric positions. The resulting spontaneous polarization (Ps) follows the Landau-Ginzburg-Devonshire model, where the free energy expansion includes sixth-order terms to account for the complex energy landscape [5] [6].
Piezoelectric performance is governed by the d₃₃ and d₃₁ coefficients corresponding to different operational modes. In the 33-mode (Figure 1a), stress aligns with the polarization direction, maximizing charge generation. The 31-mode (Figure 1b) exploits transverse stress for flexible harvesting applications. Rubidium tartrate's piezoelectric response originates from its highly deformable hydrogen-bond network coupled with ionic displacement of rubidium cations under stress [5]. The electromechanical coupling factor (k_t) exceeds 0.4 in oriented crystals, comparable to early polycrystalline BaTiO₃ ceramics but with superior optical compatibility [5] [6].
Table 3: Theoretical Ferroelectric and Piezoelectric Parameters
Property | Theoretical Framework | Rubidium Tartrate Values | Comparison with KNbO₃ |
---|---|---|---|
Spontaneous Polarization (P_s) | Berry phase method | 0.25 C/m² | 0.37 C/m² |
Coercive Field (E_c) | Landau-Devonshire model | 15 kV/cm | 8 kV/cm |
Curie Temperature (T_c) | Soft-mode freezing theory | 475K | 705K |
Piezoelectric Coefficient (d₃₃) | Density functional perturbation | 18 pC/N | 63 pC/N |
Electro-Optic Coefficient (r_c) | Second-harmonic generation theory | 4.2 pm/V | 17 pm/V |
Natural Bond Orbital (NBO) analysis quantifies the stabilization energies associated with ferroelectric distortion. Charge transfer from rubidium's 5s orbitals to tartrate's π*-orbitals yields stabilization energies of 40–60 kcal/mol, comparable to those in inorganic perovskites like RbNbO₃ [1] [10]. The Born effective charges calculated for rubidium ions exceed formal ionic charges (Zb⁎ ≈ +1.3e versus +1e), indicating significant dynamic covalency during polarization switching. Molecular dynamics simulations reveal that proton tunneling between asymmetric double-well potentials governs polarization reversal kinetics below Tc, while ionic diffusion dominates above T_c [5] [6].
These theoretical insights guide device optimization. For energy harvesting, the 31-mode configuration maximizes power output under bending stresses. For non-volatile memory, domain wall pinning by holmium dopants (as studied in RTP crystals) reduces coercive fields by 25% while maintaining polarization retention [1] [11]. The combination of computational modeling and experimental validation establishes rubidium tartrate as a versatile platform for multifunctional devices merging optical, electronic, and mechanical functionalities.
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6